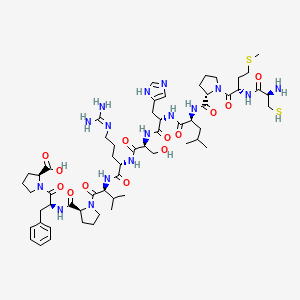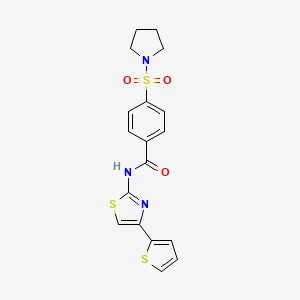![molecular formula C19H23BrClN3OS2 B2379774 5-bromo-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1052537-34-4](/img/structure/B2379774.png)
5-bromo-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a synthetic organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a bromine atom, a dimethylamino propyl group, and a benzo[d]thiazolyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride typically involves multiple steps:
Formation of the Thiophene Core: The thiophene ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Bromine Atom: Bromination of the thiophene ring is carried out using bromine or a brominating agent under controlled conditions.
Attachment of the Benzo[d]thiazolyl Group: The benzo[d]thiazolyl moiety is introduced through a coupling reaction with the thiophene ring.
Addition of the Dimethylamino Propyl Group: The dimethylamino propyl group is attached via an alkylation reaction.
Formation of the Carboxamide: The carboxamide group is formed through an amidation reaction.
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the dimethylamino group.
Reduction: Reduction reactions may target the carboxamide group or the benzo[d]thiazolyl moiety.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring or the dimethylamino group.
Reduction: Reduced forms of the carboxamide or benzo[d]thiazolyl moiety.
Substitution: Substituted thiophene derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
Synthesis of Novel Compounds:
Biology
Biological Probes: Employed as a probe in biological studies to investigate cellular processes and molecular interactions.
Medicine
Drug Development:
Industry
Material Science: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-bromo-N-(3-(dimethylamino)propyl)-N-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide
- 5-bromo-N-(3-(dimethylamino)propyl)-N-(5-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide
Uniqueness
The presence of the 5,7-dimethylbenzo[d]thiazolyl group distinguishes this compound from its analogs, potentially leading to differences in chemical reactivity, biological activity, and applications.
Propriétés
IUPAC Name |
5-bromo-N-[3-(dimethylamino)propyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3OS2.ClH/c1-12-10-13(2)17-14(11-12)21-19(26-17)23(9-5-8-22(3)4)18(24)15-6-7-16(20)25-15;/h6-7,10-11H,5,8-9H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOECNDBTGAYNEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=C(S3)Br)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrClN3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-5-(trifluoromethyl)-2-pyridinyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}propyl sulfide](/img/structure/B2379693.png)
![2-(2,4-dichlorophenoxy)-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2379694.png)



![2-[(3,5-Dimethylpiperidino)methyl]-6-methyl-4-pyrimidinol](/img/structure/B2379701.png)


![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2379705.png)
![2-{3,9-dimethyl-7-[(2-methylphenyl)methyl]-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purinyl}acetamide](/img/structure/B2379706.png)



